molecular formula C25H22F4N4O3S B10823380 1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

Cat. No.: B10823380
M. Wt: 534.5 g/mol
InChI Key: DMUZWIXJZNKJPP-UHFFFAOYSA-N
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Description

IMP-1700 is a potent small-molecule inhibitor of bacterial DNA repair. It has shown significant potential in enhancing the activity of quinolone antibiotics, such as ciprofloxacin, against methicillin-resistant Staphylococcus aureus (MRSA). IMP-1700 inhibits the bacterial SOS response, a process that repairs DNA damage, making it a promising candidate in the fight against antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMP-1700 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for IMP-1700 are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to meet the required specifications for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

IMP-1700 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving IMP-1700 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from these reactions are typically derivatives of IMP-1700 with modified functional groups.

Scientific Research Applications

IMP-1700 has a wide range of scientific research applications, including:

Mechanism of Action

IMP-1700 exerts its effects by inhibiting the bacterial SOS response, a pathway that repairs DNA damage. The compound targets the AddAB/RecBCD repair complex, preventing the repair of DNA double-strand breaks induced by antibiotics like ciprofloxacin. This inhibition potentiates the antibiotic’s activity, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

IMP-1700 is unique in its ability to inhibit the bacterial SOS response and potentiate the activity of quinolone antibiotics. Similar compounds include:

IMP-1700 stands out due to its specific targeting of the SOS response and its potential to combat antibiotic resistance, making it a valuable tool in the development of new antimicrobial therapies .

Properties

Molecular Formula

C25H22F4N4O3S

Molecular Weight

534.5 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C25H22F4N4O3S/c26-19-11-17-20(33(16-5-6-16)13-18(22(17)34)23(35)36)12-21(19)31-7-9-32(10-8-31)24(37)30-15-3-1-14(2-4-15)25(27,28)29/h1-4,11-13,16H,5-10H2,(H,30,37)(H,35,36)

InChI Key

DMUZWIXJZNKJPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC5=CC=C(C=C5)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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